N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-7-methoxybenzofuran-2-carboxamide
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Overview
Description
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that features both imidazole and benzofuran moieties. These structural elements are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-7-methoxybenzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran and imidazole intermediates. The benzofuran moiety can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions. The imidazole ring is often constructed via a condensation reaction between a 1,2-dicarbonyl compound and an amine.
The final step involves the coupling of the imidazole and benzofuran intermediates through an ether linkage, followed by the introduction of the carboxamide group. This step usually requires the use of a strong base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of hydroxylated benzofuran derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or acylated imidazole derivatives.
Scientific Research Applications
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-7-methoxybenzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities. The benzofuran moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can modulate signaling pathways by binding to receptors or enzymes, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-benzofuran-2-carboxamide: Lacks the methoxy group, which may affect its biological activity.
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-7-hydroxybenzofuran-2-carboxamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and solubility.
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-7-chlorobenzofuran-2-carboxamide: The presence of a chlorine atom can significantly change its electronic properties and interactions with biological targets.
Uniqueness
The presence of both the methoxy group and the imidazole ring in N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-7-methoxybenzofuran-2-carboxamide makes it unique. The methoxy group can enhance its solubility and bioavailability, while the imidazole ring provides a versatile site for chemical modifications and interactions with various molecular targets.
Properties
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-22-14-4-2-3-13-11-15(24-16(13)14)17(21)19-6-9-23-10-8-20-7-5-18-12-20/h2-5,7,11-12H,6,8-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZAEMOKKCPTFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCOCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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